![molecular formula C12H11Cl2NO B1373665 3-[2-(氯甲基)苯氧基]吡啶盐酸盐 CAS No. 1221726-09-5](/img/structure/B1373665.png)
3-[2-(氯甲基)苯氧基]吡啶盐酸盐
描述
“3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride” is a chemical compound with the molecular formula C12H11Cl2NO . It has a molecular weight of 304.6 . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid can then react with methanol to produce methyl pyridine-3-carboxylate . This compound can be reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride” can be represented by the InChI code: 1S/C13H11Cl2NO.ClH/c14-7-11-6-12(15)3-4-13(11)17-9-10-2-1-5-16-8-10;/h1-6,8H,7,9H2;1H .科学研究应用
以下是关于“3-[2-(氯甲基)苯氧基]吡啶盐酸盐”在科学研究中的应用的全面分析:
磁共振成像 (MRI)造影剂
该化合物已被用于合成Gd3+二乙烯三胺五乙酸双酰胺络合物,这是一种Zn2±敏感的MRI造影剂。 该应用利用了该化合物形成络合物的特性,从而增强了MRI扫描中的对比度,为医学诊断提供了更清晰的图像 .
植物生长调节剂
“3-[2-(氯甲基)苯氧基]吡啶盐酸盐”是植物生长调节剂合成的中间体。 这些调节剂对于控制和改变植物生长过程至关重要,例如开花、结果和根系发育 .
安全和危害
作用机制
Target of Action
It is known that 2-chloromethylpyridine, a similar compound, is used as an intermediate in the synthesis of plant growth regulators and pharmaceuticals .
Result of Action
It is known to be used as a reference substance for drug impurities , suggesting it may have a role in pharmaceutical quality control.
生化分析
Biochemical Properties
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
The effects of 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors or transcription factors.
属性
IUPAC Name |
3-[2-(chloromethyl)phenoxy]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11;/h1-7,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCJXSGYCIEPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



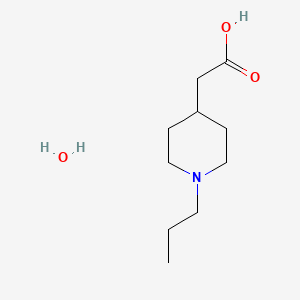

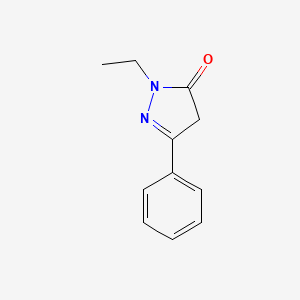
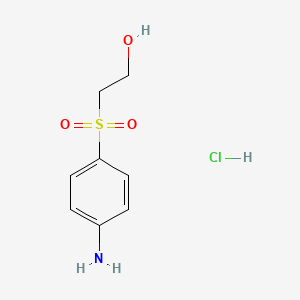
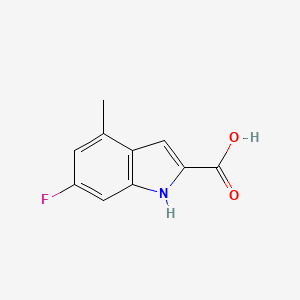
![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)
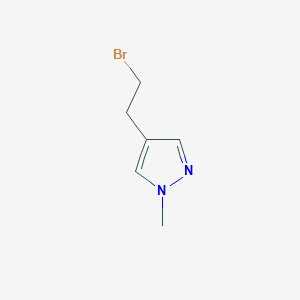
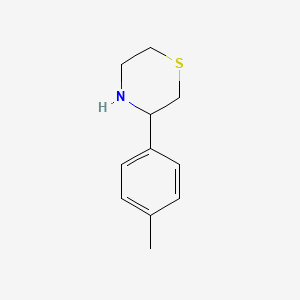
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)

